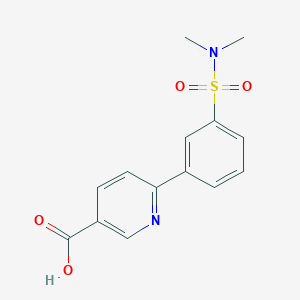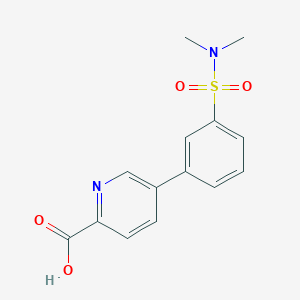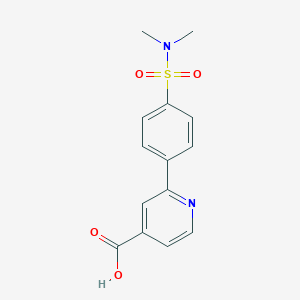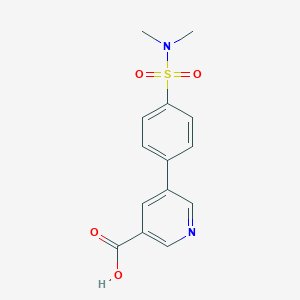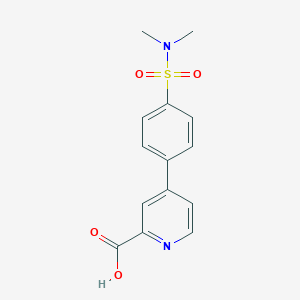
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid (2C5DMSNA) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. It is a nicotinic acid derivative and has been investigated for its biochemical and physiological effects. 2C5DMSNA has been found to have a number of advantages and limitations in laboratory experiments and research, as well as a number of potential future directions.
Mechanism of Action
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is a nicotinic acid derivative and acts as an agonist at the nicotinic acid receptor. It binds to the receptor and activates the receptor, which then stimulates the release of intracellular calcium and the activation of a number of intracellular signaling pathways. These pathways are involved in the regulation of gene expression, cell growth and differentiation, and lipid metabolism.
Biochemical and Physiological Effects
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to increase the release of intracellular calcium, which is involved in the regulation of gene expression and cell growth and differentiation. It has also been found to increase the activity of lipoprotein lipase, which is involved in the metabolism of lipids. Additionally, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to increase the production of nitric oxide, which is involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has a number of advantages and limitations in laboratory experiments and research. One of the advantages of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is that it is relatively easy to synthesize and purify. Additionally, it has a high yield and is stable in a variety of solvents. However, one of the limitations of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has a number of potential future directions. One potential future direction is to investigate the effects of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% on the regulation of gene expression and cell growth and differentiation in more detail. Additionally, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of nicotinic acid on the metabolism of lipids and the regulation of intracellular calcium levels in more detail. Furthermore, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the role of nicotinic acid in the regulation of blood pressure. Finally, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to develop new drugs or therapeutic agents targeting the nicotinic acid receptor.
Synthesis Methods
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized by a reaction between 2-chloro-5-methoxy-3-N,N-dimethylsulfamoylphenylnicotinic acid and thionyl chloride. This reaction produces 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% with a yield of 95%. The reaction is conducted in anhydrous acetonitrile at room temperature, and the product is purified by a combination of recrystallization, column chromatography, and thin layer chromatography.
Scientific Research Applications
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid derivatives on the metabolism of lipids, as well as to investigate the role of nicotinic acid in the regulation of intracellular calcium levels. 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used to study the effects of nicotinic acid on the regulation of gene expression and the role of nicotinic acid in the regulation of cell growth and differentiation.
properties
IUPAC Name |
2-chloro-5-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)11-5-3-4-9(6-11)10-7-12(14(18)19)13(15)16-8-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXUXPWDAFUWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



